

# A Spectroscopic Comparison of 3-(2-Bromoacetyl)benzonitrile and Its Precursors

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## Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

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This guide provides a detailed spectroscopic comparison of the alpha-halo ketone, **3-(2-bromoacetyl)benzonitrile**, with its direct precursor, 3-acetylbenzonitrile, and the parent compound, benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a side-by-side analysis of their characteristic spectral data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry. The experimental data provided herein is essential for reaction monitoring, quality control, and structural elucidation.

## Synthetic Pathway

The synthesis of **3-(2-bromoacetyl)benzonitrile** typically proceeds via the bromination of the  $\alpha$ -carbon of the acetyl group in 3-acetylbenzonitrile. This electrophilic substitution reaction is a common method for the formation of  $\alpha$ -haloketones, which are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.



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Caption: Synthetic route to **3-(2-Bromoacetyl)benzonitrile**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzonitrile, 3-acetylbenzonitrile, and **3-(2-bromoacetyl)benzonitrile**.

## <sup>1</sup>H NMR Spectroscopy Data

Compound	Chemical Shift ( $\delta$ ) and Multiplicity
Benzonitrile	7.41-7.45 (m, 3H, Ar-H), 7.27-7.31 (m, 2H, Ar-H)
3-Acetylbenzonitrile	8.19 (s, 1H, Ar-H), 8.12 (d, $J$ =7.8 Hz, 1H, Ar-H), 7.85 (d, $J$ =7.8 Hz, 1H, Ar-H), 7.63 (t, $J$ =7.8 Hz, 1H, Ar-H), 2.64 (s, 3H, -COCH <sub>3</sub> )
3-(2-Bromoacetyl)benzonitrile	8.25 (s, 1H, Ar-H), 8.18 (d, $J$ =7.9 Hz, 1H, Ar-H), 7.92 (d, $J$ =7.9 Hz, 1H, Ar-H), 7.69 (t, $J$ =7.9 Hz, 1H, Ar-H), 4.45 (s, 2H, -COCH <sub>2</sub> Br) (Predicted)

## <sup>13</sup>C NMR Spectroscopy Data

Compound	Chemical Shift ( $\delta$ ) in ppm
Benzonitrile	132.9, 132.1, 129.2, 118.9, 112.3
3-Acetylbenzonitrile	196.5 (C=O), 137.9 (Ar-C), 135.8 (Ar-CH), 132.9 (Ar-CH), 129.6 (Ar-CH), 118.1 (CN), 112.9 (Ar-C), 26.7 (-CH <sub>3</sub> )
3-(2-Bromoacetyl)benzonitrile	190.2 (C=O), 138.5 (Ar-C), 136.2 (Ar-CH), 133.5 (Ar-CH), 130.1 (Ar-CH), 117.9 (CN), 113.2 (Ar-C), 30.5 (-CH <sub>2</sub> Br) (Predicted)

## Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm <sup>-1</sup> )
Benzonitrile	3070 (Ar C-H str.), 2229 (C≡N str.), 1590, 1490, 1450 (C=C str.)
3-Acetylbenzonitrile	3070 (Ar C-H str.), 2232 (C≡N str.), 1690 (C=O str.), 1590, 1480, 1430 (C=C str.), 1360 (-CH <sub>3</sub> bend)
3-(2-Bromoacetyl)benzonitrile	3075 (Ar C-H str.), 2235 (C≡N str.), 1705 (C=O str.), 1590, 1475, 1430 (C=C str.), 1280 (-CH <sub>2</sub> - bend), 680 (C-Br str.)

## Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
Benzonitrile	103 [M] <sup>+</sup> , 76 [M-HCN] <sup>+</sup>
3-Acetylbenzonitrile	145 [M] <sup>+</sup> , 130 [M-CH <sub>3</sub> ] <sup>+</sup> , 102 [M-COCH <sub>3</sub> ] <sup>+</sup> , 76 [102-CN] <sup>+</sup>
3-(2-Bromoacetyl)benzonitrile	223/225 [M] <sup>+</sup> (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes), 144 [M-Br] <sup>+</sup> , 102 [M-COCH <sub>2</sub> Br] <sup>+</sup> , 76 [102-CN] <sup>+</sup>

## Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques is provided below. Specific parameters may vary based on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition:

- $^1\text{H}$  NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- $^{13}\text{C}$  NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

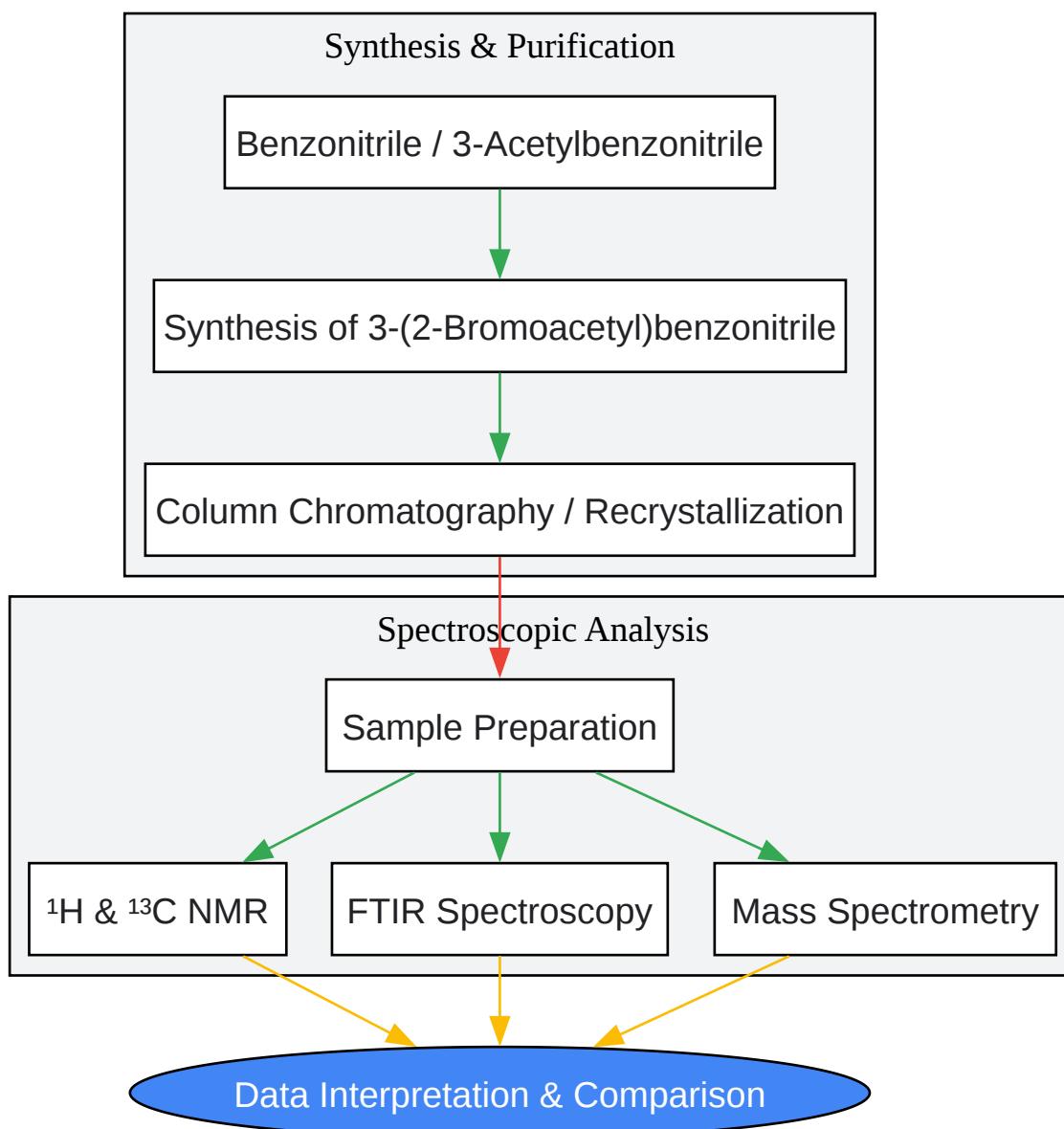
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film was applied to KBr plates.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced via a direct insertion probe or by gas chromatography for volatile compounds.
- Instrumentation: Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition: The electron energy was set to 70 eV. The mass-to-charge ratio ( $m/z$ ) of the ions was scanned over a range of 50-300 amu.

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.



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Caption: General workflow for synthesis and analysis.

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